molecular formula C17H19BrN6O B10936276 N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936276
M. Wt: 403.3 g/mol
InChI Key: QTGBDXHFNSZIIZ-UHFFFAOYSA-N
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Description

N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the pyrazolopyridine ring: This involves the condensation of the brominated pyrazole with a suitable pyridine derivative under high-temperature conditions.

    Amidation: The final step is the formation of the carboxamide group, typically achieved by reacting the intermediate with an amine in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the bromine atom, leading to debromination and the formation of the corresponding hydrogenated derivative.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.

    Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

Mechanism of Action

The mechanism of action of N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(4-fluoro-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(4-iodo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The cyclopropyl and methyl groups also contribute to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19BrN6O

Molecular Weight

403.3 g/mol

IUPAC Name

N-(4-bromo-1-propylpyrazol-3-yl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H19BrN6O/c1-3-6-24-9-13(18)15(22-24)21-17(25)11-7-14(10-4-5-10)20-16-12(11)8-19-23(16)2/h7-10H,3-6H2,1-2H3,(H,21,22,25)

InChI Key

QTGBDXHFNSZIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4)Br

Origin of Product

United States

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